1-Propyl-1H-1,2,3-triazole
CAS No.: 4314-23-2
Cat. No.: VC17436132
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4314-23-2 |
|---|---|
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.15 g/mol |
| IUPAC Name | 1-propyltriazole |
| Standard InChI | InChI=1S/C5H9N3/c1-2-4-8-5-3-6-7-8/h3,5H,2,4H2,1H3 |
| Standard InChI Key | VAUFFDKLUVJZTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CN=N1 |
Introduction
Structural and Molecular Characteristics of 1-Propyl-1H-1,2,3-Triazole
The molecular formula of 1-propyl-1H-1,2,3-triazole is C₅H₉N₃, with an average molecular mass of 111.148 g/mol and a monoisotopic mass of 111.079647 g/mol . The compound’s structure consists of a 1,2,3-triazole ring substituted with a propyl group (–CH₂CH₂CH₃) at the N1 position (Figure 1). This substitution pattern distinguishes it from other triazole isomers, such as 1,2,4-triazoles, which exhibit different electronic and steric properties.
The planar triazole ring contributes to the molecule’s aromaticity, enabling π-π stacking interactions in supramolecular assemblies. The propyl group introduces hydrophobicity, which influences solubility and reactivity. Nuclear magnetic resonance (NMR) spectroscopy of analogous triazoles reveals distinct proton environments: the triazole proton typically resonates as a singlet near δ 8.05 ppm, while alkyl protons appear in upfield regions (e.g., δ 1.24 ppm for methyl groups) .
Synthetic Strategies for 1-Propyl-1H-1,2,3-Triazole
Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most reliable method for synthesizing 1-substituted 1,2,3-triazoles involves the Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, catalyzed by copper(I) salts . For 1-propyl-1H-1,2,3-triazole, the synthesis can be conceptualized as follows:
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Azide Preparation:
Propyl azide (CH₂CH₂CH₂N₃) is synthesized by reacting 1-bromopropane with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). -
Cycloaddition Reaction:
The azide undergoes CuAAC with a terminal alkyne (e.g., acetylene) in the presence of CuI and a base such as triethylamine. The reaction proceeds at room temperature, yielding the triazole product :
This method typically achieves yields exceeding 75%, as observed in analogous syntheses of triazole derivatives .
Physicochemical Properties and Spectroscopic Data
Spectral Characterization
Key spectroscopic features of 1-propyl-1H-1,2,3-triazole include:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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FT-IR: Strong absorption at 3120 cm⁻¹ (C–H stretch, triazole) and 1600 cm⁻¹ (C=N stretch) .
Solubility and Stability
1-Propyl-1H-1,2,3-triazole is moderately soluble in polar organic solvents (e.g., ethanol, acetonitrile) but exhibits limited water solubility due to its hydrophobic propyl group. The compound is stable under ambient conditions but may undergo decomposition at elevated temperatures (>200°C) .
Industrial and Material Science Applications
Corrosion Inhibition
1,2,3-Triazoles function as effective corrosion inhibitors for copper alloys, with alkyl substituents improving adsorption on metal surfaces . The propyl variant could serve in protective coatings for industrial equipment.
Polymer Stabilizers
The triazole ring’s photostabilizing properties make it suitable for UV-resistant polymers. Incorporating hydrophobic groups like propyl enhances compatibility with nonpolar polymer matrices .
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